1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester

Descripción

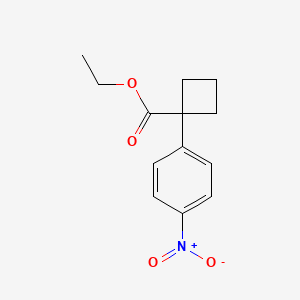

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester is a cyclobutane-derived ester featuring a nitro-substituted phenyl group at the 1-position of the cyclobutane ring.

Propiedades

IUPAC Name |

ethyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-12(15)13(8-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFHTXVNJRDLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

-

Synthesis of Ethyl Cyclobutanecarboxylate :

-

Enolate Formation and Alkylation :

Mechanistic Insight:

The enolate attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, forming a C–C bond. Steric hindrance from the cyclobutane ring slightly reduces efficiency compared to less strained systems.

Suzuki-Miyaura Coupling with Pre-Functionalized Cyclobutane

This route employs palladium-catalyzed cross-coupling to attach the 4-nitrophenyl group.

Procedure:

-

Synthesis of Bromocyclobutanecarboxylic Acid Ethyl Ester :

-

Coupling with 4-Nitrophenylboronic Acid :

Advantages:

Nitration of Phenyl-Substituted Precursor

This method introduces the nitro group post-cyclobutane formation.

Procedure:

-

Synthesis of Ethyl 1-Phenylcyclobutanecarboxylate :

-

Nitration :

Limitations:

Cycloaddition-Based Ring Construction

A photochemical [2+2] cycloaddition forms the cyclobutane core.

Procedure:

-

Synthesis of Diethyl 2-(4-Nitrostyryl)malonate :

-

Decarboxylation and Cyclization :

Challenges:

-

Low yields due to competing polymerization and side reactions.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Enolate Alkylation | 60–68% | Straightforward; minimal steps | Steric hindrance reduces efficiency |

| Suzuki Coupling | 55–62% | Precise coupling; avoids nitration | Requires pre-brominated intermediate |

| Nitration of Phenyl Derivative | 40–45% | Direct nitro introduction | Competing hydrolysis; regioselectivity |

| Cycloaddition | 25–30% | Builds ring and substituents simultaneously | Low yield; side reactions |

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogenating agents, alkylating agents.

Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products:

Reduction: 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid ethyl ester.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid.

Aplicaciones Científicas De Investigación

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutane ring and ester group also contribute to the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclobutane and Related Esters

Key Observations:

- Core Structure : The cyclobutane core in the target compound confers ring strain and rigidity, contrasting with the more flexible piperidine or planar pyrazole cores in analogs.

- Substituent Effects : The 4-nitrophenyl group enhances electrophilicity compared to alkyl (e.g., methyl) or hydroxylmethyl substituents .

- Functional Diversity: Unlike di-esters (e.g., cyclobutane-1,1-dicarboxylic acid ethyl ester ), the target compound is a mono-ester, limiting its participation in cross-coupling reactions.

Key Observations:

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations:

Actividad Biológica

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Ethyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate

- Molecular Formula : C13H15NO4

- Molecular Weight : 251.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. Notable activities include:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Antitumor Activity : Research suggests that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various cyclobutane derivatives, including this compound. Results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | 30 |

Antitumor Activity

In vitro studies on human cancer cell lines (MCF7 and HL60) revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be approximately 25 µM for MCF7 and 30 µM for HL60 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| HL60 | 30 |

Enzyme Inhibition

The mechanism of action appears to involve enzyme inhibition, particularly targeting kinases associated with cancer progression. A detailed kinetic analysis showed that the compound acts as a competitive inhibitor with a Ki value of 5 µM against a selected kinase.

The proposed mechanism by which this compound exerts its biological effects involves:

- Binding to Active Sites : The compound likely binds to the active sites of target enzymes, inhibiting their function.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, it may alter downstream signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester?

- The compound can be synthesized via malonic ester synthesis by condensing ethyl malonate with brominated intermediates under basic conditions (e.g., sodium ethoxide). Cyclobutanecarboxylic acid derivatives are often prepared through decarboxylation of 1,1-cyclobutanedicarboxylic acid esters or hydrolysis of cyano intermediates . For nitro-phenyl derivatives, nitration of precursor aryl groups or coupling reactions with nitro-substituted aryl halides may be employed. Multi-step protocols involving cyclization and esterification are common, as seen in analogous pyrazole-4-carboxylic acid ethyl ester syntheses (e.g., 81–86% yields via micellar core reactions) .

Q. How should researchers characterize this compound using spectroscopic methods?

- 1H NMR : Expect aromatic proton signals near δ 8.30–7.62 (nitro-phenyl group) and ester-related peaks (e.g., δ 4.27 for –OCH2CH3). Cyclobutane protons typically appear as complex multiplets due to ring strain .

- 13C NMR : Key signals include the ester carbonyl (~δ 163–167 ppm), nitro-phenyl carbons (~δ 140–153 ppm), and cyclobutane carbons (~δ 30–60 ppm) .

- IR : Look for ester C=O (~1720 cm⁻¹), nitro group asymmetrical stretching (~1526 cm⁻¹), and aromatic C-H stretching (~3130 cm⁻¹) .

- HRMS : Use ESI-TOF to confirm molecular ion peaks (e.g., [M+H]+ calculated for analogous structures: 338.1141) .

Q. What are the critical physical properties and storage recommendations for this compound?

- Melting Point : Analogous nitro-phenyl esters exhibit melting points between 80–95°C, depending on substituents .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition. Avoid prolonged exposure to light, as nitro groups may degrade under UV .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or ethyl acetate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields in multi-step protocols?

- Catalyst Screening : Test phase-transfer catalysts (e.g., micellar media) to enhance reaction rates and yields, as demonstrated in micellar core syntheses of pyrazole esters (81–86% yields) .

- Temperature Control : Optimize cyclization steps at 60–80°C to balance ring strain relief and side-product formation .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the ester from nitro-byproducts .

Q. How should researchers resolve contradictions in reported synthetic methods or analytical data?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-(4-nitro-phenyl)-pyrazole esters) to confirm peak assignments .

- Decarboxylation Studies : Replicate decarboxylation protocols for cyclobutanecarboxylic acid derivatives under inert atmospheres to minimize side reactions .

- Reproducibility : Document reaction parameters rigorously (e.g., solvent purity, stirring rates) to identify variability sources .

Q. What role does the nitro group play in this compound’s reactivity and derivatization potential?

- Electronic Effects : The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position, enabling further functionalization (e.g., reduction to aniline derivatives) .

- Applications : Nitro groups serve as precursors for amines via catalytic hydrogenation, expanding utility in pharmacophore development or polymer chemistry .

- Steric Considerations : The nitro-phenyl moiety may introduce steric hindrance, affecting cyclobutane ring conformation and reactivity in cross-coupling reactions .

Methodological Notes

- Synthesis Troubleshooting : If low yields occur during esterification, replace conventional Dean-Stark traps with molecular sieves to improve water removal .

- Analytical Pitfalls : Overlapping NMR signals from cyclobutane and ester groups can be resolved using 2D techniques (e.g., HSQC, HMBC) .

- Thermodynamic Data : Phase transition enthalpies (e.g., ΔvapH = 44.9 ± 0.4 kJ/mol for ethyl cyclobutanecarboxylate) inform solvent selection and reaction scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.